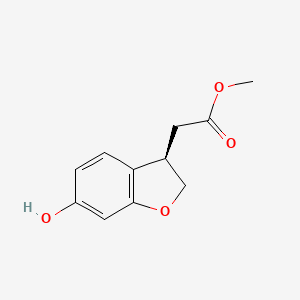

(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMDISFJOKCCAQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216103 | |

| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234474-58-8 | |

| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234474-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Abstract

(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral building block of significant interest in the pharmaceutical industry, primarily recognized as a key intermediate in the synthesis of the antiarrhythmic agent Dronedarone. The precise control of the stereochemistry at the C3 position of the dihydrobenzofuran ring is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway to obtain the (R)-enantiomer of this vital intermediate. The narrative delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the mechanistic underpinnings of the key chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and process chemistry who require a deep understanding of the synthesis of complex chiral molecules.

Introduction: The Significance of a Chiral Intermediate

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a chiral center at the C3 position, as seen in this compound, adds a layer of complexity and specificity that is often crucial for targeted pharmacological activity. This specific enantiomer is a pivotal component in the convergent synthesis of Dronedarone, a benzofuran derivative developed to manage atrial fibrillation and atrial flutter.[1] The synthesis of Dronedarone and its intermediates is an area of active research, with a focus on developing efficient, cost-effective, and stereoselective processes.[2][3]

The core challenge in synthesizing this intermediate lies in the enantioselective construction of the C3 stereocenter. This guide will focus on a strategy that employs an asymmetric hydrogenation of a benzofuran precursor, a powerful and widely applicable method for the synthesis of chiral compounds.[4]

Retrosynthetic Analysis: A Strategic Blueprint

A logical retrosynthetic analysis of the target molecule reveals a straightforward and industrially viable approach. The primary disconnection is at the C2-O1 bond of the dihydrobenzofuran ring, which simplifies the target to a substituted benzofuran precursor. The chirality at C3 can be introduced via an enantioselective reduction of the C2-C3 double bond of this precursor.

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic strategy highlights the key transformations:

-

Asymmetric Hydrogenation: The crucial enantioselective step to establish the (R)-stereocenter.

-

C3-Functionalization: Introduction of the acetate side chain onto the benzofuran core.

-

Ring Formation: Construction of the benzofuran ring system from a readily available phenolic precursor.

The Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis is designed to be efficient and scalable, utilizing well-established chemical transformations.

Synthesis of the Benzofuran Core: 6-Hydroxybenzofuran

The synthesis commences with the construction of the 6-hydroxybenzofuran scaffold. While various methods exist for benzofuran synthesis, a common approach involves the reaction of a suitably substituted phenol with an α-haloketone followed by cyclization.

C3-Functionalization: Introduction of the Acetate Moiety

With the 6-hydroxybenzofuran core in hand, the next step is the introduction of the methyl acetate group at the C3 position. This can be achieved through various C-C bond-forming reactions.

The Key Enantioselective Step: Asymmetric Hydrogenation

The pivotal transformation in this synthetic pathway is the asymmetric hydrogenation of the C2-C3 double bond of methyl 2-(6-hydroxybenzofuran-3-yl)acetate. This reaction is typically catalyzed by a chiral transition metal complex, most commonly involving iridium or rhodium with chiral phosphine ligands.[4][5] The choice of catalyst and reaction conditions is paramount to achieving high enantioselectivity.

Figure 2: Forward synthesis pathway.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents.

Protocol 4.1: Synthesis of Methyl 2-(6-hydroxybenzofuran-3-yl)acetate

This step can be a multi-step process involving the formylation of 6-hydroxybenzofuran followed by a Wittig-type reaction to introduce the acetate side chain.

Protocol 4.2: Asymmetric Hydrogenation to this compound

Materials:

-

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate

-

Chiral Iridium-Pyridine-Phosphinite Catalyst (e.g., derived from (S)-BINAP or other suitable chiral ligand)[4]

-

High-pressure hydrogenation vessel

-

Anhydrous, degassed solvent (e.g., dichloromethane, methanol)

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, charge a high-pressure reactor with methyl 2-(6-hydroxybenzofuran-3-yl)acetate and the chiral iridium catalyst (typically 0.1-1 mol%).

-

Add the anhydrous, degassed solvent.

-

Seal the reactor and purge with argon, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by techniques such as TLC or HPLC.

-

Upon completion, carefully vent the reactor and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Characterization: The final product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.).

Data Presentation: Key Reaction Parameters

| Parameter | Value | Reference |

| Substrate | Methyl 2-(6-hydroxybenzofuran-3-yl)acetate | N/A |

| Catalyst | Chiral Iridium-Pyridine-Phosphinite Complex | [4] |

| Catalyst Loading | 0.1 - 1 mol% | [4] |

| Solvent | Dichloromethane or Methanol | [4] |

| Hydrogen Pressure | 50 - 100 bar | [5] |

| Temperature | 25 - 50 °C | [5] |

| Reaction Time | 12 - 24 hours | N/A |

| Enantiomeric Excess | >95% e.e. (expected) | [4] |

Conclusion: A Pathway to a Crucial Chiral Intermediate

The enantioselective synthesis of this compound is a critical undertaking for the production of the important antiarrhythmic drug Dronedarone. The synthetic strategy outlined in this guide, centered around the asymmetric hydrogenation of a benzofuran precursor, represents a robust and scalable approach to obtain this valuable chiral building block with high enantiopurity. The principles and protocols discussed herein provide a solid foundation for researchers and process chemists working in the field of pharmaceutical synthesis. Further optimization of catalyst systems and reaction conditions may lead to even more efficient and economical manufacturing processes.

References

- [No Author]. (n.d.). The Synthesis Pathway: Key Intermediates in Dronedarone Production. NINGBO INNO PHARMCHEM CO.,LTD.

-

Pauli, L., Tannert, R., Scheil, R., & Pfaltz, A. (2015). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 21(4), 1482–1487. Retrieved from [Link]

- [No Author]. (2012). Synthesis of dronedarone and salts thereof. Google Patents.

-

Santos, M., et al. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 114, 441-446. Retrieved from [Link]

- [No Author]. (2012). Method for synthesis of dronedarone. Google Patents.

- [No Author]. (2013). Intermediate for preparing dronedarone and preparation method thereof. Google Patents.

-

[No Author]. (2021). Reactional scope for the synthesis of methyl (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl), (R). ResearchGate. Retrieved from [Link]

-

Zhou, Y.-G. (2018). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. ACS Catalysis, 8(10), 9377-9382. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]

- 3. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]

- 4. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: Physicochemical Characterization for Drug Discovery and Development

This guide provides an in-depth technical overview of the physicochemical properties of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a chiral molecule of significant interest in medicinal chemistry. As a key intermediate and a potential pharmacophore, a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals. This document outlines its structural features, predicted physicochemical parameters, and detailed, field-proven methodologies for its empirical characterization.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These scaffolds are known to exhibit anti-inflammatory, anticancer, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[1][4][5] this compound, with its specific stereochemistry and functional groups, presents a valuable building block for creating new chemical entities with potentially enhanced efficacy and safety profiles.

Section 1: Chemical Identity and Structural Elucidation

A foundational aspect of any chemical guide is the unambiguous identification of the compound. This section details the key identifiers and structural features of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1234474-58-8 | [6] |

| Molecular Formula | C₁₁H₁₂O₄ | [7] |

| Molecular Weight | 208.21 g/mol | [7] |

| IUPAC Name | methyl 2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate |

Chemical Structure:

Caption: Chemical structure of this compound.

Section 2: Predicted and Experimental Physicochemical Properties

Table 2: Predicted Physicochemical Properties (for the analogous (S)-enantiomer)

| Property | Predicted Value | Method/Source |

| Boiling Point | 326.5 ± 42.0 °C | Echemi (Predicted)[7] |

| Density | 1.257 ± 0.06 g/cm³ | Echemi (Predicted)[7] |

| pKa | 9.77 ± 0.40 | Echemi (Predicted)[7] |

| XLogP3 | 1.43130 | Echemi (Predicted)[7] |

| Polar Surface Area (PSA) | 55.76 Ų | Echemi (Predicted)[7] |

Melting Point Determination

The melting point is a critical indicator of purity.[13][14] A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute and record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.[15][16]

Solubility Assessment

Solubility is a key determinant of a drug's bioavailability.[17][18][19] Understanding the solubility in various pharmaceutically relevant solvents is essential for formulation development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

System Preparation: Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and ethanol) by adding an excess of the solid to the solvent in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for equilibrium solubility determination.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. For chiral molecules like this compound, chiral NMR techniques are essential to determine enantiomeric purity.[20][21][22][23][24]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.

Experimental Protocol: Chiral NMR for Enantiomeric Purity

-

Chiral Derivatizing Agent (CDA): React the compound with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished by NMR.

-

Chiral Solvating Agent (CSA): Alternatively, dissolve the compound in a chiral solvent or with a chiral solvating agent to induce diastereomeric interactions, leading to separation of signals for the two enantiomers.

-

Analysis: Integrate the distinct signals corresponding to the (R) and (S) enantiomers to determine the enantiomeric excess (ee).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[25][26][27][28]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the ESI source of a mass spectrometer.

-

Ionization: Generate protonated molecules [M+H]⁺ in the gas phase.

-

Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Fragmentation Analysis (MS/MS): Induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain structural information. The fragmentation of the benzofuran core is a key diagnostic feature.[25][26][27][29]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[30][31][32]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.[33]

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H stretch | 3500-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ester) | 1750-1735 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ester, ether) | 1300-1000 |

Section 4: Stability Assessment

Understanding the stability of a pharmaceutical intermediate is crucial for defining storage conditions and shelf-life.[34][35][36][37] Stability studies are conducted under various environmental conditions to assess degradation pathways.

Experimental Protocol: ICH-Guided Stability Study

-

Batch Selection: Utilize at least one representative batch of the compound.

-

Storage Conditions: Store samples under long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.[38]

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term storage).

-

Analysis: Analyze the samples at each time point for appearance, purity (using a stability-indicating HPLC method), and the formation of any degradation products.

Caption: ICH-guided stability testing workflow.

Section 5: Synthesis and Reactivity

While a detailed synthetic route for the (R)-enantiomer is not widely published, enantioselective synthesis of similar dihydrobenzofuran scaffolds has been reported.[39] These methods often involve asymmetric catalysis to establish the chiral center at the C3 position. A plausible synthetic approach could involve an enantioselective intramolecular Heck-type reaction or an asymmetric Michael addition followed by cyclization.

The reactivity of this compound is primarily governed by its functional groups: the phenolic hydroxyl, the ester, and the chiral center. The hydroxyl group can undergo O-alkylation or O-acylation. The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The stereocenter's integrity is a critical consideration in any chemical transformation.

Conclusion

This compound is a molecule with significant potential in drug discovery. This guide has provided a comprehensive overview of its key physicochemical properties, both predicted and through detailed experimental protocols for their determination. By applying these methodologies, researchers can obtain the critical data necessary to advance their drug development programs. A thorough understanding of these properties is the foundation upon which successful and safe therapeutics are built.

References

-

Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]

- Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816.

- Application Notes and Protocols for NMR Analysis of Chiral Compounds. (2025). BenchChem.

- Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. (n.d.). SciSpace. Retrieved from [Link]

- Zhang, Y., Wang, J., & Wang, J. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277–351.

- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006).

- How To Determine Melting Point Of Organic Compounds?. (2025, January 31). Chemistry For Everyone.

- Computational chemistry methods for predicting the chiroptical properties of liquid crystal systems. II. Application to chiral azobenzenes. (n.d.). SPIE.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. (2007). Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Melting point determin

- DETERMIN

- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016).

- Welter, J., Brandt, S. D., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457–3470.

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2018). Molecules, 23(3), 643.

- Reactional scope for the synthesis of methyl (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl), (R). (n.d.).

- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(4), 820-826.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(13), 10587.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Quality Guidelines. (n.d.). ICH.

- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2023). RSC Advances, 13(25), 17144–17169.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(9), 4856.

- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Stability Testing for Pharmaceuticals & More. (2023, February 22).

- Structures of benzofuran and dihydrobenzofuran derivatives. (n.d.).

- Stability testing protocols. (2015, August 26). SlideShare.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).

- Unique insights afforded to us by computational chemistry. (2022, May 10). Advanced Science News.

- Application of Computational Methods to the Structural and Functional Properties of Flexible Chiral Molecules. (2016). OPEN FAU.

- Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship.

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Current Analytical Chemistry, 7(3), 220-229.

- Prediction of physicochemical properties. (2012). Methods in Molecular Biology, 929, 93–138.

- FTIR of the methyl esters and hydroxylated unsaturated methyl esters. (n.d.).

- FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023, March 6). YouTube.

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16.

- Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. (2026, January 13).

- (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)

- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.

- methyl 2-[(3S)

- (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1234474-58-8 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. medicalimaging.spiedigitallibrary.org [medicalimaging.spiedigitallibrary.org]

- 9. Unique insights afforded to us by computational chemistry - Advanced Science News [advancedsciencenews.com]

- 10. Application of Computational Methods to the Structural and Functional Properties of Flexible Chiral Molecules [open.fau.de]

- 11. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 12. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. youtube.com [youtube.com]

- 16. byjus.com [byjus.com]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. lifechemicals.com [lifechemicals.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benthamopen.com [benthamopen.com]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

- 32. spectroscopyonline.com [spectroscopyonline.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. japsonline.com [japsonline.com]

- 35. humiditycontrol.com [humiditycontrol.com]

- 36. Stability testing protocols | PPTX [slideshare.net]

- 37. edaegypt.gov.eg [edaegypt.gov.eg]

- 38. ICH Official web site : ICH [ich.org]

- 39. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical identity, structure, and physicochemical properties. A significant focus is placed on synthetic methodologies, particularly enantioselective routes to obtain the desired (R)-enantiomer, which is crucial for its application in drug development. The guide outlines a representative synthetic protocol, discusses analytical techniques for chiral purity assessment, and presents typical spectroscopic data for characterization. Furthermore, it highlights its critical role as a building block in the synthesis of complex active pharmaceutical ingredients, such as the VEGFR inhibitor Fruquintinib.

Introduction: The Significance of a Chiral Building Block

This compound is a valuable chiral molecule featuring a 2,3-dihydrobenzofuran core structure. This heterocyclic motif is prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. The specific stereochemistry at the C3 position of the dihydrobenzofuran ring is often critical for the desired pharmacological activity, making enantiomerically pure intermediates like this one highly sought after in medicinal chemistry and process development.

This guide aims to serve as a technical resource for researchers, providing in-depth information on the synthesis, properties, and applications of this important chiral building block.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1234474-58-8 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| (S)-Enantiomer CAS | 1000414-38-9[1] |

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis of the Chiral Dihydrobenzofuran Core

The enantioselective synthesis of 3-substituted 2,3-dihydrobenzofurans is a topic of significant interest in organic chemistry. Achieving high enantiopurity is paramount for their use in pharmaceutical applications. Several modern synthetic strategies have been developed to this end.

Overview of Synthetic Strategies

Modern synthetic approaches to chiral dihydrobenzofurans often rely on asymmetric catalysis. Key strategies include:

-

Transition Metal-Catalyzed Cyclizations: Iridium-catalyzed intramolecular hydroarylation of allyloxyphenyl ketones has been shown to produce chiral 3-substituted dihydrobenzofurans with high enantioselectivity.[2] The carbonyl group acts as a directing group for the C-H activation, enabling precise control of the cyclization.

-

Asymmetric [3+2] Cycloadditions: The reaction of quinone derivatives with various vinyl compounds, catalyzed by chiral phosphoric acids or copper complexes, provides an efficient route to highly functionalized 2,3-dihydrobenzofurans.[3][4]

-

Enzymatic Kinetic Resolution: Lipase-catalyzed hydrolysis or transesterification of racemic esters of dihydrobenzofuran derivatives can be a highly effective method for separating enantiomers. This approach leverages the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the isolation of the other in high enantiomeric excess.

Representative Protocol: Enzymatic Kinetic Resolution

While asymmetric synthesis builds the chiral center directly, enzymatic kinetic resolution of a racemic mixture is a widely used and practical approach, especially at an industrial scale. This method involves the synthesis of the racemic methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate followed by selective enzymatic hydrolysis.

Workflow for Enzymatic Resolution:

Figure 2: General workflow for the synthesis and enzymatic resolution of the target compound.

Step-by-Step Methodology:

-

Synthesis of Racemic Ester: The racemic starting material can be prepared through various established methods for dihydrobenzofuran synthesis, often involving a multi-step sequence starting from commercially available phenols.

-

Enzymatic Hydrolysis:

-

Suspend the racemic methyl ester in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).

-

Add a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.

-

-

Workup and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme.

-

Acidify the aqueous solution to protonate the carboxylic acid.

-

Extract the mixture with an organic solvent like ethyl acetate.

-

Separate the desired (R)-ester from the (S)-acid using column chromatography. The difference in polarity between the ester and the carboxylic acid allows for efficient separation.

-

Causality in Experimental Choices:

-

Choice of Enzyme: Lipases are frequently chosen for their broad substrate scope and high enantioselectivity in hydrolyzing esters. Immobilized enzymes like Novozym 435 are preferred for ease of separation and reusability, which is critical for process efficiency and cost-effectiveness.

-

Reaction Monitoring: Precise monitoring of the reaction to stop at ~50% conversion is crucial. Beyond this point, the enantiomeric excess of the remaining substrate begins to decrease. Chiral HPLC is the standard method for this purpose.[5]

Analytical Characterization

Chiral Purity Determination

The enantiomeric excess (ee) is a critical quality attribute for this intermediate. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric purity.

Typical Chiral HPLC Method:

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |

| Mobile Phase | A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid.[5] |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 280 nm) |

Spectroscopic Data

The structure of this compound is confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the protons on the dihydrofuran ring, the methylene protons of the acetate side chain, and the methyl ester protons. The chemical shifts and coupling patterns are unique to the structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the ester group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern can also provide structural information.

Predicted Spectroscopic Data:

| Data Type | Predicted Features |

| ¹H NMR (CDCl₃) | δ ~6.6-7.0 (m, 3H, Ar-H), ~5.0 (s, 1H, Ar-OH), ~4.7 (dd, 1H, O-CH₂), ~4.3 (dd, 1H, O-CH₂), ~3.8 (m, 1H, CH-CH₂), ~3.7 (s, 3H, O-CH₃), ~2.7 (m, 2H, CH₂-COO) |

| ¹³C NMR (CDCl₃) | δ ~172 (C=O), ~155 (Ar-C-O), ~150 (Ar-C-OH), ~125 (Ar-C), ~115 (Ar-CH), ~110 (Ar-CH), ~105 (Ar-CH), ~72 (O-CH₂), ~40 (CH-CH₂), ~38 (CH₂-COO), ~52 (O-CH₃) |

| MS (ESI+) | m/z 209.07 [M+H]⁺, 231.05 [M+Na]⁺ |

Note: These are predicted values and may vary slightly from experimental data.

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of complex pharmaceutical molecules. Its bifunctional nature, possessing both a nucleophilic phenol and an electrophilic ester, allows for diverse chemical transformations.

Key Intermediate in the Synthesis of Fruquintinib

A notable application of a closely related derivative is in the synthesis of Fruquintinib , an oral VEGFR inhibitor used for the treatment of metastatic colorectal cancer.[6][7] While the exact (R)-enantiomer is not directly used, the 6-hydroxy-2,3-dihydrobenzofuran core is a critical component of the final drug structure. The synthesis of Fruquintinib involves the coupling of a benzofuran intermediate with a quinazoline moiety.[6][8]

Synthetic Relevance:

Figure 3: Conceptual synthetic pathway from the dihydrobenzofuran intermediate to a final API like Fruquintinib.

The synthesis of Fruquintinib highlights the importance of having access to enantiomerically pure benzofuran building blocks. The 6-hydroxy group serves as a handle for coupling reactions, while the stereocenter at the 3-position is incorporated into the final drug scaffold, influencing its binding to the target protein.

Conclusion

This compound stands out as a crucial chiral intermediate for the pharmaceutical industry. Its synthesis, particularly through enantioselective methods like enzymatic resolution, allows for the production of optically pure material essential for drug development. The well-defined structure and versatile functional groups make it an ideal starting point for the synthesis of complex molecules, as exemplified by its connection to the anti-cancer drug Fruquintinib. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical manufacturing.

References

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]

-

Journal of Organic Chemistry. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. PubMed. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Royal Society of Chemistry Publishing. Available at: [Link]

- Google Patents. (2021). CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof.

-

ResearchGate. (2025). Synthesis, crystal structure and spectroscopic study of para substituted 2-hydroxy-3-methoxybenzalideneanilines. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2024). Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2-catalyzed [3 + 2] and [4 + 2] cycloaddition. Royal Society of Chemistry Publishing. Available at: [Link]

-

ResearchGate. (2025). An improved and scale-up synthesis of 6-hydroxybenzofuran. Available at: [Link]

- Google Patents. EP3347348A1 - Preparation of 3-hydroxy-3,6-dimethylhexahydrobenzofuran-2-one and derivatives thereof.

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

-

Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link]

-

Journal of Organic Chemistry. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Available at: [Link]

-

Tesis Doctorals en Xarxa. (2022). ENANTIOMERIC DETERMINATION OF CHIRAL DRUGS IN ENVIRONMENTAL WATERS. Available at: [Link]

- Google Patents. (2008). US 2008/0280875 A1 - FUSED PHENYL AMIDO HETEROCYCLIC GLUCOKINASE ACTIVATORS.

-

PubChem. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

Sources

- 1. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2-catalyzed [3 + 2] and [4 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tdcommons.org [tdcommons.org]

- 7. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]

- 8. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Hydroxy-2,3-Dihydrobenzofuran Derivatives: A Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold prevalent in numerous natural products and synthetically crafted molecules, has garnered significant attention within the medicinal chemistry and drug discovery landscape.[1][2] Among its various substituted forms, the 6-hydroxy-2,3-dihydrobenzofuran core stands out as a particularly promising pharmacophore, underpinning a diverse array of biological activities. This technical guide offers an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation. Our focus is to bridge the gap between synthetic chemistry and pharmacological application, offering insights into the structure-activity relationships that govern the efficacy of these compelling molecules.

I. Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in a multitude of chronic diseases. The phenolic hydroxyl group at the 6-position of the 2,3-dihydrobenzofuran ring system endows these derivatives with significant antioxidant potential, primarily through its ability to donate a hydrogen atom to stabilize free radicals.

Mechanism of Antioxidant Action

The primary antioxidant mechanisms attributed to 6-hydroxy-2,3-dihydrobenzofuran derivatives are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[3][4] In the HAT mechanism, the phenolic hydroxyl group directly donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting benzofuranoxyl radical is stabilized through resonance. In polar solvents, the SPLET mechanism may become more prominent, involving the initial deprotonation of the hydroxyl group followed by electron transfer to the radical species.[3] The efficiency of these processes is influenced by the O-H bond dissociation enthalpy (BDE) and the proton affinity (PA) of the hydroxyl group.[3][4]

Key Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the radical scavenging activity of compounds.[5][6]

Principle: DPPH is a stable free radical with a deep violet color, exhibiting a characteristic absorbance maximum around 517 nm.[5] When a hydrogen-donating antioxidant is introduced, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the radical scavenging capacity of the test compound.[5][7]

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a fresh 100 µM solution of DPPH in methanol. This solution should be kept in the dark to prevent degradation.

-

Preparation of Test Compounds and Standard: Prepare stock solutions of the 6-hydroxy-2,3-dihydrobenzofuran derivatives in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions to obtain a range of concentrations for testing. Ascorbic acid or Trolox is commonly used as a positive control.[8]

-

Assay Procedure (96-well plate format):

-

To each well of a 96-well microplate, add 20 µL of the test compound solution or standard at various concentrations.

-

Add 180 µL of the DPPH working solution to each well.

-

Include a control well containing 20 µL of the solvent and 180 µL of the DPPH solution.

-

Include a blank well containing 20 µL of the solvent and 180 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

II. Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic, unresolved inflammation contributes to the pathogenesis of numerous diseases. 6-Hydroxy-2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory properties by targeting key enzymatic and signaling pathways in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3][6] Inhibition of these enzymes leads to a reduction in the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[6] Furthermore, these compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6) and chemokine (C-C) ligand 2 (CCL2) in inflammatory cells such as macrophages, often by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[8][9]

Key Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the induction of iNOS and subsequent production of large amounts of NO. The stable end-product of NO, nitrite (NO₂⁻), can be quantified in the cell culture supernatant using the Griess reagent.[2][7]

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 6-hydroxy-2,3-dihydrobenzofuran derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with media only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Data Presentation: Anti-inflammatory Activity of Fluorinated 2,3-Dihydrobenzofuran Derivatives [8]

| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | Nitric Oxide IC50 (µM) | PGE2 IC50 (µM) |

| 2 | 1.23 | 1.5 | 2.4 | 1.92 |

| 3 | 1.48 | 1.9 | 2.9 | 1.48 |

| 8 | 9.04 | 19.3 | 5.2 | 20.52 |

III. Anticancer Activity: Targeting Malignant Cell Proliferation and Survival

The development of novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in oncology research. The benzofuran scaffold is a component of several clinically used drugs and natural products with anticancer properties.[7] 6-Hydroxy-2,3-dihydrobenzofuran derivatives have emerged as a promising class of compounds with potent cytotoxic and pro-apoptotic effects against a range of cancer cell lines.

Mechanisms of Anticancer Action

These derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are often dysregulated in cancer.[3][10] Apoptosis induction can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of the Bcl-2 family of proteins.[11][12] Cell cycle arrest, frequently observed at the G0/G1 or G2/M phases, prevents cancer cells from proliferating.[2][3] Furthermore, some derivatives have been shown to inhibit critical signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[10]

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[5][13]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the 6-hydroxy-2,3-dihydrobenzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Data Presentation: Cytotoxic Activity of Benzofuran Derivatives against Various Cancer Cell Lines [4][7]

| Derivative Type | Cancer Cell Line | IC50 (µM) |

| Phenylbenzofuran | Pin1 (Hepatocellular Carcinoma) | 0.874 |

| Dihydrobenzofuran | NCI-H460 (Lung) | 53.24 |

| Dihydrobenzofuran | CAL-27 (Oral) | 48.52 |

| Oxadiazolylbenzofuran | HCT116 (Colon) | 3.27 |

| Benzofuran-2-carboxamide | A549 (Lung) | 0.57 |

| Brominated Benzofuran | K562 (Leukemia) | <50 |

| Brominated Benzofuran | MOLT-4 (Leukemia) | 180 |

IV. Antimicrobial Properties: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. 6-Hydroxy-2,3-dihydrobenzofuran derivatives have shown promising activity against a spectrum of bacteria and fungi, highlighting their potential as a scaffold for the development of novel anti-infective drugs.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many 6-hydroxy-2,3-dihydrobenzofuran derivatives are still under investigation. However, their activity is likely attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication and protein synthesis. The lipophilicity and electronic properties of the substituents on the benzofuran ring play a crucial role in their antimicrobial efficacy.

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][13]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the 6-hydroxy-2,3-dihydrobenzofuran derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in the broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized microbial suspension.

-

Controls: Include a positive control (wells with broth and inoculum, no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Data Presentation: Antimicrobial Activity of Benzofuran Derivatives [4][7]

| Derivative Type | Microorganism | MIC (µg/mL) |

| Thiazole-substituted 6-hydroxybenzofuran-3(2H)-one | S. aureus ATCC 43300 | 7.81 |

| Thiazole-substituted 6-hydroxybenzofuran-3(2H)-one | S. epidermidis ATCC 12228 | 7.81 |

| Thiazole-substituted 6-hydroxybenzofuran-3(2H)-one | C. albicans ATCC 10231 | 1.95 - 7.81 |

| Aza-benzofuran | S. typhimurium | 12.5 |

| Aza-benzofuran | E. coli | 25 |

| Aza-benzofuran | S. aureus | 12.5 |

| Oxa-benzofuran | P. italicum | 12.5 |

| Oxa-benzofuran | C. musae | 12.5 - 25 |

V. Structure-Activity Relationships and Future Perspectives

The biological activity of 6-hydroxy-2,3-dihydrobenzofuran derivatives is intricately linked to their chemical structure. The presence and position of the hydroxyl group are critical for antioxidant activity.[3] Halogenation, particularly with bromine or fluorine, has been shown to enhance both anti-inflammatory and anticancer activities.[4][8] The nature of substituents at other positions of the benzofuran ring and the incorporation of other heterocyclic moieties can significantly modulate the potency and selectivity of these compounds across different biological targets.[7][14]

The versatility of the 6-hydroxy-2,3-dihydrobenzofuran scaffold presents a fertile ground for further medicinal chemistry exploration. Future research should focus on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic profiles, elucidation of their precise molecular targets and mechanisms of action, and evaluation in relevant in vivo disease models. The development of derivatives with dual or multiple biological activities, such as combined anti-inflammatory and anticancer effects, holds particular promise for the treatment of complex multifactorial diseases.

VI. Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: Inflammatory signaling cascade and points of inhibition.

Caption: Step-by-step MTT assay workflow.

References

-

Fakhoury, I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

-

Giordano, C., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. Oncotarget, 8(46), 80535–80551. [Link]

-

Hassan, A. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

-

Opas, L., et al. (1987). Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent. The Journal of pharmacology and experimental therapeutics, 243(2), 567–572. [Link]

-

Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

-

National Cancer Institute. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

-

Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(12), 2759-2771. [Link]

-

Microbe Online. Broth Dilution Method for MIC Determination. (2013). [Link]

-

Wikipedia. Broth microdilution. [Link]

-

Yilmaz, B., et al. (2022). Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. Journal of Biochemical and Molecular Toxicology, 36(10), e23164. [Link]

-

WOAH. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Zen-Bio. DPPH Antioxidant Assay Kit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. mdpi.com [mdpi.com]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a versatile scaffold, its derivatives are explored for various therapeutic applications. The precise structural elucidation of this molecule is paramount for understanding its chemical properties, reactivity, and potential biological activity. This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous characterization of its (R)-enantiomer.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and self-validating confirmation of the molecular architecture. It is important to note that while these standard techniques confirm the molecular structure, they do not differentiate between enantiomers.[1][2] The spectroscopic data for the (R)-enantiomer are identical to those of its (S)-counterpart.[3] Distinguishing between them requires specialized techniques such as chiral chromatography or NMR with chiral solvating agents.[1][4]

This document will detail the expected spectroscopic signatures of the title compound, explain the underlying principles for these observations, and provide standardized protocols for data acquisition.

Molecular Structure and Key Features

To facilitate a clear discussion of the spectroscopic data, the atoms in this compound are systematically numbered as shown below.

Caption: Numbered structure of the target molecule.

Key structural features include:

-

Aromatic Ring: A substituted benzene ring which gives rise to characteristic signals in the aromatic region of NMR spectra.

-

Dihydrofuran Ring: A five-membered heterocyclic ring containing an oxygen atom. The protons on this ring have distinct chemical shifts due to their proximity to the oxygen and the chiral center.

-

Phenolic Hydroxyl Group: An -OH group attached to the aromatic ring, which is identifiable by a broad signal in ¹H NMR and a characteristic stretch in IR spectroscopy.

-

Methyl Ester Group: A -COOCH₃ group, which has a sharp singlet for the methyl protons in ¹H NMR and a strong carbonyl (C=O) absorption in IR.

-

Chiral Center: The carbon at position 3 (C3) is a stereocenter, leading to the existence of (R) and (S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can determine the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Causality Behind Expected Signals:

-

Aromatic Protons (H4, H5, H7): These protons are deshielded by the ring current of the benzene ring and appear in the downfield region (typically 6.0-7.0 ppm). Their splitting patterns are determined by coupling to adjacent aromatic protons.

-

Dihydrofuran Protons (H2, H3): The protons on C2 are diastereotopic and will appear as a multiplet. The proton on the chiral center (H3) will also be a multiplet due to coupling with the protons on C2 and the adjacent methylene group (C10). The protons on C2 are shifted downfield due to the adjacent oxygen atom.

-

Acetate Methylene Protons (H10): These protons are adjacent to the chiral center and the carbonyl group, and will appear as a doublet of doublets.

-

Ester Methyl Protons (H12): These three protons are equivalent and not coupled to any other protons, resulting in a sharp singlet.

-

Phenolic Proton (OH): This proton's chemical shift is variable and often appears as a broad singlet that can exchange with D₂O.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H4 | ~6.85 | d | 1H | ~8.0 |

| H5 | ~6.35 | dd | 1H | ~8.0, 2.5 |

| H7 | ~6.40 | d | 1H | ~2.5 |

| H2a, H2b | 4.65 - 4.75 | m | 2H | - |

| H3 | 3.80 - 3.90 | m | 1H | - |

| H10a, H10b | 2.65 - 2.80 | m | 2H | - |

| H12 | ~3.70 | s | 3H | - |

| OH | ~5.50 (variable) | br s | 1H | - |

Data is predicted based on known spectra of the (S)-enantiomer and similar dihydrobenzofuran structures.[3][5]

¹³C NMR Spectroscopy

Carbon NMR provides information about the number of unique carbon atoms and their functional group type.

Causality Behind Expected Signals:

-

Aromatic Carbons (C1, C4, C5, C6, C7a, C3a): These carbons appear in the 110-160 ppm range. Carbons attached to oxygen (C6, C7a) are shifted further downfield.

-

Dihydrofuran Carbons (C2, C3): C2, being bonded to oxygen, is significantly deshielded (~72 ppm). The chiral carbon, C3, appears further upfield (~38 ppm).

-

Ester Group Carbons (C11, C12): The carbonyl carbon (C11) is highly deshielded and appears around 172 ppm. The methoxy carbon (C12) is found around 52 ppm.

-

Acetate Methylene Carbon (C10): This aliphatic carbon appears in the upfield region, typically around 35 ppm.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) |

| C11 (C=O) | ~172.5 |

| C6 | ~155.0 |

| C7a | ~154.5 |

| C3a | ~129.0 |

| C4 | ~128.5 |

| C5 | ~110.0 |

| C7 | ~109.5 |

| C2 | ~72.0 |

| C12 (-OCH₃) | ~52.0 |

| C3 | ~38.0 |

| C10 (-CH₂-) | ~35.0 |

Data is predicted based on general chemical shift ranges and data for analogous structures.[6]

Standard Protocol for NMR Sample Preparation and Acquisition

A rigorously followed protocol ensures data quality and reproducibility.

-

Sample Preparation:

-

Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[7]

-

The final solution depth in the tube should be about 4-5 cm.[7]

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H spectrum (typically 8-16 scans).

-

Acquire a broadband proton-decoupled ¹³C spectrum (requires more scans due to the low natural abundance of ¹³C).[9]

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Causality Behind Expected Fragmentation: Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺˙). This high-energy ion will then fragment in predictable ways. The most likely fragmentation pathways for this molecule involve the cleavage of bonds that lead to stable fragments.

-

Loss of Methoxy Radical (·OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in an [M - 31]⁺ ion.

-

Loss of the Acetate Side Chain: A common fragmentation for dihydrobenzofurans is the cleavage of the substituent at C3. This would result in a fragment corresponding to the dihydrobenzofuran moiety.

-

Retro-Diels-Alder (RDA) type fragmentation: The dihydrofuran ring can undergo ring-opening and subsequent fragmentation.

Expected Mass Spectrometry Data (EI)

| m/z Value | Identity of Fragment |

| 208 | [M]⁺˙ (Molecular Ion) |

| 177 | [M - ·OCH₃]⁺ |

| 149 | [M - CH₂COOCH₃]⁺ |

| 135 | Fragment from cleavage within the dihydrofuran ring |

Fragmentation patterns are predicted based on general principles and studies of related benzofuran derivatives.[10][11][12][13]

Standard Protocol for Mass Spectrometry Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[14]

-

-

Instrument Setup:

-

Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[15]

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.[17]

Causality Behind Expected Absorptions:

-

O-H Stretch (Phenol): The O-H bond in the phenol will produce a strong, broad absorption band due to hydrogen bonding.[18][19][20]

-

C=O Stretch (Ester): The carbonyl group of the ester will give a very strong, sharp absorption.

-

C-O Stretches (Ether and Ester): The C-O single bonds of the ether in the dihydrofuran ring and the ester group will have strong absorptions in the fingerprint region.[21]

-

Aromatic C=C Stretches: The carbon-carbon double bonds in the benzene ring will show several medium-intensity absorptions.

-

C-H Stretches: Aromatic C-H bonds absorb at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H bonds (<3000 cm⁻¹).

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3200 | O-H stretch (broad) | Phenol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch (strong, sharp) | Ester |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ether, Ester |

Data is predicted based on characteristic IR absorption frequencies for the functional groups present.[22][23][24]

Standard Protocol for IR Spectroscopy Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample or a drop of the liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

-

Integrated Spectroscopic Workflow

The structural elucidation of a novel compound is a holistic process. The data from each spectroscopic method should be consistent and complementary, providing a self-validating system for confirming the proposed structure.

Caption: Workflow for Spectroscopic Structure Confirmation.

References

-

Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

Guella, G., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Crevelin, E. J., et al. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]

-

Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]

-

MTMT. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

McMurry, J. (n.d.). Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry. Available at: [Link]

-